molecular formula C13H21NO3 B2538988 tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2193058-60-3

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2538988
CAS No.: 2193058-60-3
M. Wt: 239.315
InChI Key: YEYQQSKNVDWVFO-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-6-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the necessary stereochemical information .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Conversion to tert-butyl 5-carboxy-6-azabicyclo[3.2.1]octane-6-carboxylate.

    Reduction: Formation of tert-butyl 5-hydroxymethyl-6-azabicyclo[3.2.1]octane-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-6-azabicyclo[32 its structure suggests that it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity . The formyl group and the bicyclic core may play crucial roles in these interactions.

Comparison with Similar Compounds

  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness: tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester, which provide distinct reactivity and potential for diverse chemical transformations .

Biological Activity

Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (t-Boc-FBO) is a bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. Its unique structure, which includes both a formyl group and a carboxylate moiety, positions it as a valuable intermediate in the synthesis of various organic compounds. This article explores the biological activity of t-Boc-FBO, highlighting its synthetic utility, potential therapeutic applications, and the need for further research into its biological effects.

Chemical Structure and Properties

The molecular formula of t-Boc-FBO is C12H17N1O3C_{12}H_{17}N_{1}O_{3}, with a molecular weight of approximately 225.27 g/mol. The compound features a bicyclic system that is significant in organic chemistry for its versatility in synthetic applications.

Synthetic Routes

Several synthetic methods can be employed to produce t-Boc-FBO, including:

  • Aldol Condensation : Utilizes the formyl group to form new carbon-carbon bonds.
  • Horner-Wadsworth-Emmons Reaction : Facilitates the formation of alkenes from phosphonate esters.

These methods demonstrate the compound's accessibility for further functionalization and modification.

Biological Activity Overview

While specific biological activity data for t-Boc-FBO is limited, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential biological activities based on structural analogs and preliminary studies.

Antimicrobial Activity

Research indicates that bicyclic compounds similar to t-Boc-FBO may possess antimicrobial properties. For example, dual inhibitors targeting bacterial topoisomerases have shown potent antibacterial activity against multidrug-resistant strains, suggesting that t-Boc-FBO could be explored for similar applications .

Case Studies

  • Synthesis of Chiral β-Amino Acids : A study utilized t-Boc-FBO as a starting material to synthesize chiral β-amino acid derivatives, which are crucial building blocks in pharmaceuticals. These derivatives have shown promise in enhancing drug efficacy and specificity .
  • Natural Product Synthesis : The compound has been employed in synthesizing complex natural products like (+)-neo-Peltogasterine A, an anti-malarial agent, indicating its potential role in developing therapeutics for infectious diseases .

Comparative Analysis with Similar Compounds

The biological activity of t-Boc-FBO can be compared with other structurally related compounds:

Compound NameCAS NumberBiological ActivityUnique Features
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate2089255-05-8AntimicrobialDifferent position of formyl group
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate185099-67-6AntimicrobialContains an oxo group
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate190906-92-4AntimicrobialPiperidine ring structure

This table illustrates how structural variations influence biological properties and activities.

Future Research Directions

Further research is essential to elucidate the specific biological effects of t-Boc-FBO. Suggested studies include:

  • In vitro and In vivo Testing : Assessing the compound's efficacy against various pathogens.
  • Mechanistic Studies : Understanding the interaction of t-Boc-FBO with biological targets, particularly in antimicrobial contexts.

Properties

IUPAC Name

tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQQSKNVDWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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